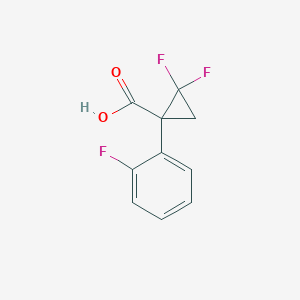
2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2229504-66-7 . It has a molecular weight of 216.16 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
This compound is solid in its physical form . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Fluoroalkylation Reagents
Yulia A. Konik et al. (2017) presented a two-step conversion of carboxylic esters into distally fluorinated ketones, utilizing tertiary cyclopropanols derived from carboxylic esters. The study focuses on cyclopropane ring cleavage reactions leading to the synthesis of β-trifluoromethyl ketones, where sodium triflinate and other sulfinate salts were used as fluoroalkylation reagents, highlighting the utility of cyclopropane derivatives in fluoroalkylation processes (Konik et al., 2017).
Asymmetric Synthesis of Fluorocyclopropanes
A. Pons and colleagues (2021) discussed the asymmetric synthesis of fluoro-, difluoromethyl-, and trifluoromethyl-cyclopropanes, underlining the interest in these compounds within medicinal chemistry. The synthesis strategies employed by Pons et al. involve diazo-derived rhodium carbenes, zinc carbenoids, and biocatalytic methods, showcasing innovative approaches to incorporating fluorine atoms or fluorinated groups into cyclopropane rings (Pons et al., 2021).
Deoxyfluorination of Carboxylic Acids
Xiu Wang and colleagues (2021) developed 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable fluorination reagent, for deoxyfluorination of carboxylic acids to afford various acyl fluorides. This highlights the role of cyclopropane derivatives in facilitating the transition from carboxylic acids to acyl fluorides, underscoring the importance of cyclopropane structures in the synthesis of fluorinated compounds (Wang et al., 2021).
Mechanistic Studies on Cyclopropane Derivatives
Cheng‐Hao Liu and team (2015) explored the mechanism of decomposition and inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase by 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid. Their findings contribute to understanding the increased reactivity of cyclopropyl functionalities in biochemical contexts, providing insights into the interaction between cyclopropane derivatives and biological enzymes (Liu et al., 2015).
Eigenschaften
IUPAC Name |
2,2-difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-7-4-2-1-3-6(7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNWUIZDZDHAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

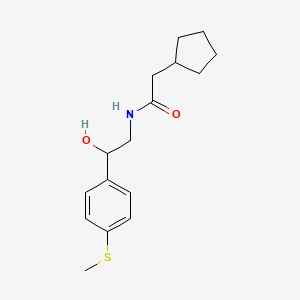
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)
![2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide](/img/structure/B2713513.png)
![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2713514.png)
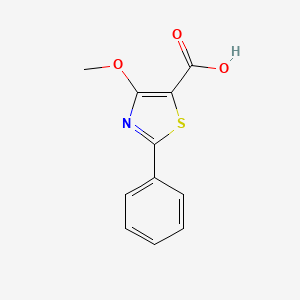
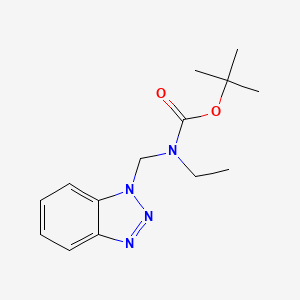
![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide](/img/structure/B2713518.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713525.png)

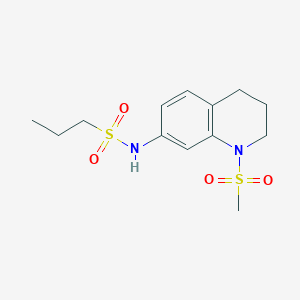
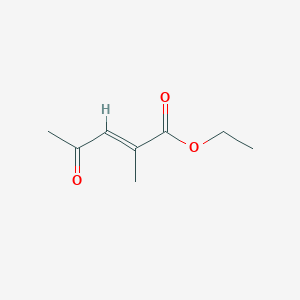

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2713531.png)